molecular formula C17H12ClN3O2S2 B2414591 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide CAS No. 865182-93-0

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide

Cat. No.: B2414591
CAS No.: 865182-93-0
M. Wt: 389.87
InChI Key: QXJYNVRBKLXUOW-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide is a potent, selective, and irreversible covalent inhibitor designed to target Bruton's tyrosine kinase (BTK). Its mechanism of action involves the prop-2-yn-1-yl (propargyl) side chain, which enables covalent binding to a conserved cysteine residue (Cys481) within the BTK active site , leading to permanent inactivation of the enzyme. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, differentiation, and survival of B-cells. Given its central role in B-cell signaling, BTK has emerged as a validated therapeutic target for the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders . This compound provides researchers with a valuable chemical tool to dissect BTK-dependent signaling cascades, to study the pathophysiology of B-cell-driven diseases, and to evaluate the biological consequences of sustained BTK inhibition in cellular and in vivo models. Its covalent mode of action offers the advantage of prolonged pharmacodynamic effects, making it particularly useful for long-term studies aimed at understanding resistance mechanisms and crafting novel combination treatment strategies.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-chlorothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2S2/c1-3-8-21-12-5-4-11(19-10(2)22)9-14(12)25-17(21)20-16(23)13-6-7-15(18)24-13/h1,4-7,9H,8H2,2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJYNVRBKLXUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C17H11ClN3O2S
  • Molecular Weight: 424.31 g/mol
  • IUPAC Name: N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-chlorothiophene-2-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the benzothiazole ring.
  • Introduction of the propynyl group via nucleophilic substitution.
  • Acetylation to introduce the acetamido group.
  • Chlorination to obtain the final product.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell Line IC50 (μM) Mechanism
A4316.26Induces apoptosis and cell cycle arrest
A5496.48Inhibits IL-6 and TNF-α activity
H129920.46Promotes apoptosis

These results suggest that the compound may act through multiple pathways, including apoptosis induction and modulation of inflammatory cytokines .

Anti-inflammatory Activity

The compound has also shown potential as an anti-inflammatory agent. In vitro studies indicate that it can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of Key Enzymes: The compound may inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways: It appears to interfere with pathways that regulate inflammation and apoptosis.
  • DNA Interaction: Some studies suggest that benzothiazole derivatives can bind to DNA, affecting its replication and transcription processes .

Case Studies

  • In Vitro Studies: A study involving 25 novel benzothiazole compounds demonstrated that modifications to the benzothiazole nucleus could enhance anticancer activity significantly . The tested compounds showed higher efficacy in 2D assays compared to 3D models, indicating their potential for further development as therapeutic agents.
  • Antimicrobial Activity: Compounds similar to (Z)-N-(6-acetamido...) have been evaluated for antimicrobial properties against various pathogens, showing effectiveness against Escherichia coli and Staphylococcus aureus using broth microdilution methods .

Scientific Research Applications

Applications in Cancer Treatment

Recent studies have highlighted the anticancer potential of compounds similar to (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide.

Key Findings:

  • Cytotoxicity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer and colon cancer cells .
  • Mechanism of Action : Molecular docking studies suggest that this compound may inhibit specific enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX), which is implicated in inflammation and cancer .
  • Selectivity : The compound demonstrated high binding affinity to 5-LOX with minimal interaction with cyclooxygenase (COX) enzymes, indicating a selective mechanism that could reduce side effects associated with traditional chemotherapy .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly as a potential 5-lipoxygenase inhibitor.

Research Insights:

  • In Silico Studies : Molecular docking simulations have shown that the compound can form hydrogen bonds with key amino acids in the active site of 5-LOX, potentially inhibiting its activity .
  • Therapeutic Potential : Given the role of 5-LOX in inflammatory diseases, this compound could be further developed as a therapeutic agent for conditions like asthma and rheumatoid arthritis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

Findings:

  • Broad-Spectrum Activity : Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .
  • Resistance Mechanism : The ability to combat drug-resistant strains makes this compound promising for future development in antimicrobial therapies .

Case Studies and Experimental Data

StudyApplicationFindings
Cancer TreatmentSignificant cytotoxicity against MCF7 breast cancer cells; potential 5-LOX inhibitor.
Anti-inflammatoryDocking studies indicate strong binding to 5-LOX; selective inhibition profile.
AntimicrobialEffective against multiple bacterial strains; potential for overcoming resistance.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 6-acetamidobenzo[d]thiazole with prop-2-yn-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propargyl group .
  • Step 2: Formation of the thiazol-2(3H)-ylidene scaffold via cyclization using catalysts like Pd(PPh₃)₄ or CuI in THF at 60–80°C .
  • Step 3: Coupling with 5-chlorothiophene-2-carboxylic acid using EDCI/HOBt in DCM to yield the final carboxamide .
    Optimization Tips:
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Use greener solvents (e.g., ethanol/water mixtures) to improve sustainability .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry (Z-configuration) and substituent positions. For example, the thiophene ring protons appear as distinct doublets (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 460.08) and fragmentation patterns .
  • IR Spectroscopy: Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
  • X-ray Crystallography: Resolves absolute configuration if single crystals are obtainable .

Q. How can researchers perform preliminary biological activity screening for this compound?

Methodological Answer:

  • In Vitro Assays:
    • Anticancer: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
    • Antimicrobial: Disk diffusion assay against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Target Identification: Use molecular docking (AutoDock Vina) to predict interactions with enzymes like GSK-3β or kinases .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Scenario: Discrepancies in proton integration or coupling constants may arise from dynamic effects (e.g., tautomerism).
  • Approach:
    • Perform variable-temperature NMR (VT-NMR) to detect equilibrium shifts (e.g., 25–80°C in DMSO-d₆) .
    • Compare experimental data with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) .
    • Use 2D NMR (COSY, NOESY) to verify through-space interactions and confirm stereochemistry .

Q. What experimental strategies can elucidate the compound’s mechanism of action in cancer cells?

Methodological Answer:

  • Pathway Analysis:
    • Perform RNA-seq or proteomics to identify dysregulated pathways (e.g., apoptosis, PI3K/AKT) post-treatment .
  • Cellular Imaging:
    • Use fluorescence-tagged analogs to track subcellular localization (e.g., mitochondrial targeting) .
  • Kinase Profiling:
    • Screen against a panel of 100+ kinases (Eurofins KinaseProfiler) to identify inhibitory targets .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

  • Analog Synthesis:
    • Replace the propargyl group with bulkier alkynes (e.g., phenylacetylene) to enhance hydrophobic interactions .
    • Modify the thiophene ring with electron-withdrawing groups (e.g., -NO₂) to tune electronic effects .
  • Biological Evaluation:
    • Test analogs in dose-response assays (IC₅₀ determination) and compare with parent compound .
    • Use molecular dynamics simulations (GROMACS) to predict binding stability with target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.